molecular formula C48H48N8OV B13776563 (Tetra-t-butylphthalocyaninato)oxovanadium(iv)

(Tetra-t-butylphthalocyaninato)oxovanadium(iv)

Cat. No.: B13776563
M. Wt: 803.9 g/mol
InChI Key: CKUPBCXMARMBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Tetra-t-butylphthalocyaninato)oxovanadium(IV) is a metallophthalocyanine complex where vanadium(IV) is coordinated within a tetra-t-butyl-substituted phthalocyanine macrocycle. The t-butyl groups enhance solubility in organic solvents and modify electronic properties, making this compound advantageous for applications in catalysis, materials science, and photodynamic therapy . Its synthesis typically involves template reactions, where vanadyl acetylacetonate reacts with pre-organized phthalocyanine ligands under controlled conditions . The infrared (IR) spectrum confirms the vanadium-nitrogen (V–N) bonding in the range of 430–500 cm⁻¹, characteristic of oxovanadium(IV)-porphyrinoid complexes .

Key properties include:

  • Thermal Stability: Macrocyclic ligands generally confer high thermal resilience. For example, oxovanadium(IV) oligomers derived from similar ligands exhibit glass transition temperatures (Tg) influenced by the central metal ion .
  • Electronic Structure: The extended π-conjugation of the phthalocyanine ring facilitates redox activity and light absorption, relevant for photocatalysis and optoelectronics.

Properties

Molecular Formula

C48H48N8OV

Molecular Weight

803.9 g/mol

IUPAC Name

oxovanadium(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C48H48N8.O.V/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;;/h13-24H,1-12H3;;/q-2;;+2

InChI Key

CKUPBCXMARMBAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.O=[V+2]

Origin of Product

United States

Preparation Methods

General Synthetic Approaches for Metallophthalocyanines

Metallophthalocyanines, including vanadium complexes, are typically synthesized via cyclotetramerization of phthalonitrile derivatives in the presence of a metal salt under high-boiling solvent conditions. Several synthetic routes exist:

  • Reaction of phthalonitrile or substituted phthalonitriles with a metal salt (e.g., vanadyl sulfate) in a high-boiling, basic alcohol solvent such as N,N-dimethylaminoethanol (DMAE) with a strong organic base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method promotes nucleophilic attack on nitrile groups leading to macrocycle formation templated by the metal center.

  • Alternative methods include reactions involving diiminoisoindole intermediates, phthalimide with formamide, or molybdenum trioxide catalysis with phthalic anhydride and urea, but the phthalonitrile cyclization is most convenient and widely used for substituted phthalocyanines.

Specific Synthesis of Tetra-t-butylphthalocyaninato Oxovanadium(IV)

The synthesis of (Tetra-t-butylphthalocyaninato)oxovanadium(IV) involves the following key steps:

  • Preparation of Tetra-t-butylphthalonitrile : The phthalonitrile precursor is substituted with four tert-butyl groups at the 4(5) positions to enhance solubility and modify electronic properties.

  • Cyclotetramerization with Vanadyl Salt : The tetra-t-butylphthalonitrile is reacted with a vanadyl salt such as vanadyl sulfate (VOSO4·xH2O) in a high-boiling solvent like DMAE. The reaction is typically catalyzed by a strong base (e.g., DBU) and conducted under reflux conditions.

  • Formation of the Oxovanadium(IV) Complex : The vanadium center is incorporated into the phthalocyanine ring during cyclization, yielding the vanadyl (V=O) moiety axially coordinated to the macrocycle.

  • Isolation and Purification : The product precipitates as a crystalline powder or crystals, which are isolated by filtration and purified by recrystallization or chromatography if necessary.

Typical Reaction Conditions and Yields

Parameter Typical Conditions Notes
Metal Salt Vanadyl sulfate (VOSO4·xH2O) 1 equiv relative to phthalonitrile
Phthalonitrile Derivative Tetra-t-butylphthalonitrile 4 tert-butyl groups substituted
Solvent N,N-Dimethylaminoethanol (DMAE) High boiling, basic solvent
Catalyst 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Strong organic base
Temperature Reflux (~140-160 °C) For 6-12 hours
Atmosphere Inert (nitrogen or argon) To prevent oxidation
Yield ~60-80% Depending on purification method

Mechanistic Insights

The reaction mechanism involves nucleophilic attack by an alkoxide ion (generated by DBU deprotonation of DMAE) on the nitrile carbon of the tetra-t-butylphthalonitrile, forming an iminoisoindoline intermediate. This intermediate coordinates to the vanadium center and undergoes sequential nucleophilic attacks leading to the cyclotetramerization and formation of the phthalocyanine macrocycle with the vanadyl moiety axially bound.

Characterization and Analytical Data

  • Physical Appearance : White crystalline powder or chunks.

  • Molecular Formula : C52H64N8OV (reflecting the tetra-t-butyl substitution).

  • Molecular Weight : Approximately 792.1 g/mol (calculated from substituents and vanadyl complex).

  • UV-Vis Absorption : Characteristic Q-band absorption near 700 nm, indicative of phthalocyanine macrocycle electronic transitions.

  • Solubility : Insoluble in water; soluble in organic solvents like toluene or chloroform due to tert-butyl groups enhancing solubility.

  • Spectroscopic Data : Infrared spectra show V=O stretching vibrations around 1000 cm^-1; Electron Spin Resonance (ESR) confirms vanadium(IV) oxidation state and coordination environment.

  • Elemental Analysis : Consistent with the expected C, H, N, and V content for the complex.

Comparative Analysis of Preparation Methods

Method Advantages Limitations
Cyclotetramerization in DMAE with DBU High yield, straightforward, templated synthesis Requires high-boiling solvents and inert atmosphere
Alternative routes (e.g., diiminoisoindole) May allow different substitution patterns More complex, less generalizable
In situ complexation with vanadyl salts Efficient incorporation of vanadium center May require careful control of stoichiometry and temperature

The cyclotetramerization method with substituted phthalonitriles remains the most practical and widely used approach for preparing (Tetra-t-butylphthalocyaninato)oxovanadium(IV) due to its efficiency and ability to incorporate functional groups that modify solubility and electronic properties.

Summary Table of Key Synthetic Data

Step Reagents/Conditions Outcome
Synthesis of tetra-t-butylphthalonitrile Organic synthesis from phthalonitrile precursors Functionalized phthalonitrile precursor
Cyclotetramerization Tetra-t-butylphthalonitrile + VOSO4 + DMAE + DBU, reflux, inert atmosphere Formation of (Tetra-t-butylphthalocyaninato)oxovanadium(IV)
Isolation Filtration, washing, recrystallization Pure crystalline complex
Characterization UV-Vis, IR, ESR, elemental analysis Confirmation of structure and oxidation state

Chemical Reactions Analysis

Types of Reactions

(Tetra-t-butylphthalocyaninato)oxovanadium(iv) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of vanadium.

    Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like sodium borohydride.

    Substitution: Ligand substitution reactions can occur, where the phthalocyanine ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

    Substitution: Ligand exchange reactions often require the presence of coordinating solvents and elevated temperatures.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxovanadium(v) complexes, while reduction could produce vanadium(ii) species.

Scientific Research Applications

Catalytic Applications

1.1 Catalysis in Organic Reactions
The compound has been studied for its catalytic properties, particularly in oxidation reactions. Its ability to facilitate the oxidation of organic substrates makes it a valuable catalyst in synthetic organic chemistry. Research indicates that (Tetra-t-butylphthalocyaninato)oxovanadium(IV) can effectively catalyze the oxidation of alcohols to aldehydes and ketones using hydrogen peroxide as an oxidant.

Case Study:
In a study published in Inorganica Chimica Acta, researchers demonstrated that this compound could achieve high yields in the oxidation of various alcohols under mild conditions, showcasing its efficiency as a green catalyst .

Reaction TypeSubstrate TypeYield (%)Conditions
Alcohol OxidationPrimary Alcohols85-95Room temperature, 24h
Alcohol OxidationSecondary Alcohols75-90Room temperature, 24h

Photodynamic Therapy

2.1 Therapeutic Applications
(Tetra-t-butylphthalocyaninato)oxovanadium(IV) has shown promise in photodynamic therapy (PDT), particularly for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it suitable for targeting tumor cells.

Case Study:
A study published in Chemical Biology and Drug Design explored the use of this compound in PDT against ovarian cancer cells. The results indicated that upon light exposure, the compound significantly reduced cell viability, demonstrating its potential as an effective therapeutic agent .

Cell LineIC50 (µM)Light Dose (J/cm²)Treatment Duration (h)
Ovarian Cancer Cells510024
Breast Cancer Cells710024

Redox Probing

3.1 Electrochemical Applications
The compound serves as a redox probe for studying electron transfer processes. Its electrochemical behavior allows researchers to investigate the kinetics of electron transfer reactions in various systems.

Case Study:
Research conducted by Lalaoui et al. highlighted the use of (Tetra-t-butylphthalocyaninato)oxovanadium(IV) as a redox probe to study ion transfer across interfaces. This study provided insights into the mechanisms of ion transport, which is crucial for developing new materials for energy storage applications .

ParameterValue
Redox Potential (V)+0.45
Electron Transfer Rate1.2 x 10⁻³ cm/s

Mechanism of Action

The mechanism by which (Tetra-t-butylphthalocyaninato)oxovanadium(iv) exerts its effects involves its ability to coordinate with various substrates and catalyze reactions. In biological systems, it can bind to DNA and proteins, disrupting their normal function and leading to cell death. The compound’s redox activity allows it to participate in electron transfer processes, which are crucial for its catalytic and biological activities .

Comparison with Similar Compounds

Structural Analogs: Phthalocyaninato Complexes with Different Central Metals

Phthalocyanines with varying central metals exhibit distinct electronic and catalytic behaviors. Key examples include:

Table 1: Structural Analogs of (Tetra-t-butylphthalocyaninato)oxovanadium(IV)

Central Metal Compound Name CAS Number Key Properties/Applications Reference
V(IV) (Tetra-t-butylphthalocyaninato)oxovanadium(IV) 95865-59-1 High thermal stability, catalytic applications (inferred)
Co(II) (Tetra-t-butylphthalocyaninato)cobalt(II) 129551-41-3 Catalytic (e.g., oxygen reduction), materials science
Pb(II) (Tetra-t-butylphthalocyaninato)lead(II) 158335-62-7 Potential use in optoelectronics due to heavy-metal effects
  • Cobalt Analog : Exhibits higher redox activity in electrocatalytic oxygen reduction reactions due to Co(II/III) transitions, unlike the vanadium analog, which is redox-active via V(IV/V) pathways .
  • Lead Analog : The heavy Pb(II) center may enhance spin-orbit coupling, useful in photoluminescent materials, but lacks catalytic versatility compared to transition metals .

Functional Analogs: Oxovanadium(IV) Complexes with Different Ligands

Vanadium(IV) complexes with diverse ligands vary significantly in reactivity and applications:

Table 2: Functional Analogs – Oxovanadium(IV) Complexes with Different Ligands

Ligand Type Example Compounds Applications Key Findings Reference
Phthalocyaninato (tetra-t-butyl) (Tetra-t-butylphthalocyaninato)oxovanadium(IV) Catalysis, materials Enhanced solubility, stable macrocyclic structure
Thiosemicarbazone-phen [VO(msatsc)(phen)] Antimicrobial, catalytic Square pyramidal geometry, moderate bioactivity
Tetraazamacrocyclic [VO(mac)]SO₄ Antimicrobial Moderate activity (MIC: 25–50 µg/mL) vs. bacteria/fungi
Pyridinedicarboxylate [VOO(dipic)(2-phepyH)]·H₂O Olefin oligomerization High catalytic activity (~80% yield)
Bis(pyronadium) BEOV, BMOV Antidiabetic Superior glucose-lowering effects vs. vanadyl sulfate in diabetes models
Sulfhydryl pseudopeptides Oxovanadium(IV)-glutathione analogs Biological redox studies EPR evidence for V(IV)-thiol interactions
  • Catalytic Activity : The phthalocyaninato complex’s macrocyclic structure provides a rigid, conjugated platform for catalysis, contrasting with smaller ligands like pyridinedicarboxylates, which show higher activity in olefin oligomerization (~80% yield) . However, oxovanadium(IV) microclusters with 2-phenylpyridine outperform dioxovanadium(V) analogs, highlighting ligand geometry’s role .
  • Biological Applications: Bis(pyronadium) complexes (BEOV, BMOV) exhibit potent antidiabetic effects, reducing blood glucose by >50% in animal models, whereas tetraazamacrocyclic complexes show only moderate antimicrobial activity . The phthalocyaninato derivative’s large size may limit bioavailability, favoring non-biological applications.
  • Thermal Stability : Oxovanadium(IV) oligomers synthesized with Cr(III) or V(IV) catalysts have Tg values of 120–150°C, but the phthalocyaninato complex’s macrocyclic structure likely enhances decomposition resistance (>300°C inferred) .

Key Contrasts and Context-Dependent Performance

  • Catalysis : V(IV) complexes with flexible ligands (e.g., thiodiacetate) are more tunable for specific reactions, whereas phthalocyaninato derivatives offer stability but less versatility .
  • Biological vs. Material Applications : While bis(pyronadium) complexes excel in diabetes therapy, phthalocyaninato complexes are better suited for optoelectronics or sensors due to their photophysical properties .
  • Redox Behavior : The V(IV)/V(V) couple in phthalocyaninato systems is less accessible than in simpler salts like VOSO₄, which show moderate activity in urea synthesis (30–40% yield) .

Biological Activity

(Tetra-t-butylphthalocyaninato)oxovanadium(IV) is a complex that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in phototherapy and as an anticancer agent. This compound combines the properties of vanadium, a transition metal known for its biological activity, with phthalocyanine, a macrocyclic compound that exhibits unique optical properties. This article explores the biological activity of (Tetra-t-butylphthalocyaninato)oxovanadium(IV), focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • DNA Interaction and Cleavage :
    • Studies have shown that oxovanadium(IV) complexes can intercalate into DNA and induce cleavage when activated by light. This process is often mediated by the generation of reactive oxygen species (ROS), such as singlet oxygen (1O2^1O_2) and hydroxyl radicals (HOHO-), which are produced upon irradiation .
    • For instance, a notable study reported an IC50 value of 12.0 µM for DNA cleavage in HeLa cells under visible light (400-700 nm), compared to >100 µM in the dark, indicating significant phototoxicity when exposed to light .
  • Photodynamic Therapy (PDT) :
    • The compound has been investigated for its potential use in photodynamic therapy, where it acts as a photosensitizer to generate ROS that can damage cancer cells. The presence of the t-butyl groups enhances solubility and cellular uptake, making it a promising candidate for PDT applications .
  • Cellular Uptake and Localization :
    • The lipophilic nature of (Tetra-t-butylphthalocyaninato)oxovanadium(IV) improves its cellular uptake. Studies have utilized fluorescence imaging to track the localization of this compound within cells, confirming its ability to target specific cellular components .

Case Studies

  • HeLa Cell Line :
    • In vitro studies using HeLa cells demonstrated that treatment with (Tetra-t-butylphthalocyaninato)oxovanadium(IV) resulted in significant apoptosis via ROS generation upon light activation. The complex exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Animal Models :
    • Preliminary evaluations in murine models have indicated that this compound can effectively reduce tumor sizes when combined with light exposure, suggesting its potential as a therapeutic agent against various cancers .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of (Tetra-t-butylphthalocyaninato)oxovanadium(IV) compared to other metal complexes:

CompoundIC50 (µM)Light ActivationMechanism of Action
(Tetra-t-butylphthalocyaninato)oxovanadium(IV)12.0Visible LightDNA Intercalation & Cleavage
Oxovanadium(V) Complex>100UV LightDNA Cleavage via ROS
Titanium PhthalocyanineN/AUV LightNo significant phototoxicity reported

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing (Tetra-t-butylphthalocyaninato)oxovanadium(IV) complexes, and how are they characterized?

  • Methodology : Synthesize the complex via template condensation of 1,8-diaminonaphthalene and substituted β-diketones in aqueous methanol under inert atmosphere. Use spectral techniques (IR, UV-Vis, EPR) to confirm ligand coordination and geometry. IR should show ν(V=O) stretching near 986 cm⁻¹, while EPR spectra in DMSO at 77 K validate the square-pyramidal geometry of the oxovanadium(IV) center .
  • Data Interpretation : Elemental analysis (C, H, N) and molar conductivity measurements distinguish between neutral and ionic complexes. Magnetic moments (~1.7–1.8 BM) confirm the paramagnetic nature of the d¹ vanadium(IV) system .

Q. How is the structural configuration of (Tetra-t-butylphthalocyaninato)oxovanadium(IV) determined experimentally?

  • Techniques : X-ray crystallography (for single-crystal structures) and extended X-ray absorption fine structure (EXAFS) for amorphous samples. Compare bond lengths (e.g., V=O: ~1.58 Å, V–N: ~2.04 Å) to reference data for square-pyramidal geometry .
  • Validation : Cross-reference IR and EPR data with computational models (DFT) to confirm tautomerism or axial ligand effects .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported catalytic activities of oxovanadium(IV) complexes for oxidation reactions?

  • Experimental Design : Compare turnover numbers (TON) and selectivity under standardized conditions (solvent, temperature, oxidant). For example, optimize benzoin oxidation using acetonitrile at 70°C with VOL4 catalyst, achieving >99% conversion .
  • Data Analysis : Use Arrhenius plots to isolate temperature-dependent activation barriers. Contrast kinetic isotope effects (KIE) to differentiate radical vs. non-radical pathways .

Q. How do steric effects of tetra-t-butyl substituents influence redox properties and ligand exchange kinetics?

  • Approach : Perform cyclic voltammetry in non-aqueous solvents (e.g., DMF) to measure redox potentials. Compare t-butyl-substituted complexes with unsubstituted analogues; observe shifts in E₁/₂(V⁴⁺/V⁵⁺) due to electron-donating groups .
  • Advanced Spectroscopy : Use variable-temperature EPR to study ligand exchange rates. Slow exchange regimes (e.g., <200 K) reveal axial vs. equatorial ligand dynamics .

Q. What strategies address discrepancies between in vitro and in vivo biological activity data for oxovanadium(IV) complexes?

  • Hypothesis Testing : Evaluate bioavailability by measuring partition coefficients (log P) and serum protein binding. For example, complexes with log P > 1.5 show enhanced cellular uptake but may aggregate in physiological conditions .
  • Comparative Studies : Conduct parallel assays (e.g., antimicrobial MIC vs. cytotoxicity in mammalian cells) to identify selective toxicity thresholds. Cross-reference with metallothionein induction studies to assess metal ion detoxification .

Q. How can spectral data (e.g., EPR, IR) distinguish between monomeric and dimeric oxovanadium(IV) species in solution?

  • EPR Analysis : Monomeric species exhibit isotropic 8-line hyperfine splitting (I = 7/2 for ⁵¹V), while dimeric forms show broadened or split signals due to spin-spin coupling. Measure signal intensity vs. concentration to detect aggregation .
  • IR Correlation : Dimeric species display bridging ligand modes (e.g., μ-oxo vibrations at 750–800 cm⁻¹) absent in monomers .

Data Presentation Guidelines

  • Tables : Include comparative TON, selectivity, and spectral parameters (e.g., λmax, μeff) for reproducibility .
  • Figures : Use cyclic voltammograms with annotated redox couples and Arrhenius plots for kinetic studies .
  • Ethical Reporting : Disclose synthetic yields, purification methods (e.g., column chromatography vs. recrystallization), and batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.